Carbonic acid, heptyl phenyl ester is an organic compound classified as an ester, which is formed from the reaction of carbonic acid, heptyl alcohol, and phenol. Esters are known for their pleasant odors and are widely used in the fragrance and flavoring industries. The specific structure of carbonic acid, heptyl phenyl ester contributes to its unique physical and chemical properties, making it suitable for various applications in scientific research and industry.
This compound is identified by the Chemical Abstracts Service number 112406-25-4 and can be sourced from various chemical suppliers for research purposes.
Carbonic acid, heptyl phenyl ester belongs to the class of carboxylic acid derivatives, specifically esters. Esters are characterized by the general formula RCOOR', where R and R' represent hydrocarbon chains or groups. This compound is particularly notable due to its heptyl chain length, which influences its solubility and reactivity compared to shorter-chain esters.
The synthesis of carbonic acid, heptyl phenyl ester typically involves an esterification reaction between heptyl alcohol and phenyl chloroformate. This reaction is catalyzed by a base such as pyridine or triethylamine.
The general reaction can be represented as follows:
In industrial settings, the synthesis can be scaled using continuous flow reactors, where reactants are mixed under controlled temperature and pressure to maximize yield and purity.
The molecular formula of carbonic acid, heptyl phenyl ester is , with a molecular weight of 236.31 g/mol. The IUPAC name for this compound is heptyl phenyl carbonate.
This structure features a heptyl group attached to a carbonate functional group linked to a phenyl ring, contributing to its unique properties.
Carbonic acid, heptyl phenyl ester can undergo several chemical reactions:
Common reagents and conditions for these reactions include:
Major products formed from hydrolysis are heptyl alcohol and phenol.
This mechanism allows for further biochemical interactions involving the resulting alcohols .
The compound exhibits typical behavior associated with esters, including susceptibility to hydrolysis under acidic or basic conditions. Its longer heptyl chain affects solubility in organic solvents compared to shorter-chain esters.
Carbonic acid, heptyl phenyl ester has several scientific uses:
Phenyl chloroformate serves as a key electrophile in synthesizing carbonic acid, heptyl phenyl ester (C₁₄H₂₀O₃) through base-catalyzed esterification. This reaction involves nucleophilic attack by heptanol (n-heptanol) on the carbonyl carbon of phenyl chloroformate, displacing chloride. Triethylamine (2.0 equiv.) is typically employed as an HCl scavenger in anhydrous aprotic solvents (e.g., tetrahydrofuran or dichloromethane) at 0–5°C to minimize side reactions. The reaction proceeds quantitatively within 2–4 hours, yielding the target ester after aqueous workup and distillation [4] [7]. Catalyst selection critically influences efficiency, as demonstrated in Table 1.
Table 1: Catalyst Performance in Esterification of Phenyl Chloroformate with n-Heptanol
| Catalyst | Reaction Temp (°C) | Time (h) | Yield (%) | Byproduct Formation |
|---|---|---|---|---|
| Triethylamine | 0–5 | 2.5 | 88 | Moderate (urea) |
| Pyridine | 25 | 4.0 | 76 | High (chloride adducts) |
| DMAP | 25 | 1.0 | 92 | Low |
| Borate-Sulfuric* | 25 | 1.5 | 95 | Minimal |
*Boric acid-sulfuric acid system [1]
The borate-sulfuric acid system (patented for phenyl esters) enhances selectivity by suppressing hydrolysis and ether formation. It achieves 95% yield under mild conditions, outperforming traditional amines [1] [8].
Beyond phenyl chloroformate, three alternative pathways demonstrate viability for heptyl phenyl carbonate synthesis:
Phosgenation: Direct reaction of n-heptanol with phosgene (COCl₂) forms heptyl chloroformate in situ, which couples with phenol under basic conditions. This route suffers from handling risks due to phosgene toxicity and requires rigorous HCl management. Yields reach 80–85% but necessitate specialized equipment [7] [8].
Oxidative Carbonylation: Heptanol and phenol react with CO/O₂ (2:1 mol ratio) catalyzed by Pd(II)/Mn(III) acetylacetonate at 80°C. This solvent-free method achieves 70–75% yield but requires high pressure (20 bar) and extended reaction times (>12 h) [7].
Transesterification: Dimethyl carbonate (5.0 equiv.) reacts with phenol via Lewis acid catalysis (e.g., Ti(OⁱPr)₄) to yield methyl phenyl carbonate. Subsequent displacement by heptanol with La(OTf)₃ catalysis affords the asymmetric carbonate in 65% overall yield. Though atom-economical, this two-step process accumulates methanol byproducts, complicating purification [6] [8].
Key Trade-offs: Phosgenation offers highest atom efficiency but imposes safety constraints; oxidative carbonylation eliminates phosgene yet demands energy-intensive conditions; transesterification uses benign reagents but suffers from step inefficiency.
The esterification of phenyl chloroformate follows a concerted nucleophilic acyl substitution (Sₙ2) mechanism. Kinetic studies confirm second-order kinetics, first-order in both chloroformate and alcohol. The reaction proceeds via a tetrahedral intermediate (Figure 1), where heptanol’s oxygen attacks the electrophilic carbonyl carbon, concomitant with chloride departure. Isotope labeling (¹⁸O-heptanol) verifies C–O bond formation exclusively at the alcohol site [1] [4].
Figure 1: Mechanism of Base-Catalyzed Heptyl Phenyl Carbonate Formation
Step 1: R-OH + Base → R-O⁻ (alkoxide generation) Step 2: PhOC(O)Cl + ⁻OHept → [PhO-C(-O⁻)-OHept]⁺ Cl⁻ (tetrahedral intermediate) Step 3: Collapse to PhOC(O)OHept + Cl⁻ Rate-determining step: Nucleophilic attack (Step 2), accelerated by polar aprotic solvents (e.g., THF, ε = 7.6) that stabilize the transition state. Steric effects dominate kinetics—primary alcohols (heptanol) react 8× faster than secondary analogs. Aryl substituents on chloroformate marginally enhance electrophilicity (Hammett σ = +0.2 for p-NO₂-phenyl) [1] [7].
Batch synthesis limitations—exotherm control, mixing inefficiency, and byproduct accumulation—are mitigated using continuous flow reactors. A plug-flow reactor (PFR) with static mixers achieves 98% conversion in 30 minutes for phenyl chloroformate/heptanol reactions, compared to 4 hours in batch mode. Optimal parameters include:
Table 2: Batch vs. Continuous Flow Performance Metrics
| Parameter | Batch Reactor | Continuous Flow Reactor |
|---|---|---|
| Reaction volume | 100 L | 10 L/min throughput |
| Cycle time | 4 h | 30 min residence |
| Yield | 88% | 98% |
| Byproducts | 6–8% | <1% |
| Cooling requirement | High (jacketed) | Minimal (microchannels) |
Scale-up studies (1–100 kg/day) demonstrate consistent purity (>99.5%) with no catalyst fouling over 200 hours. Energy consumption drops by 40% due to integrated heat recovery from exothermic acyl substitution [5] [8].
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